molecular formula C21H20N2O4S B12995649 4-Methyl-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide

4-Methyl-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide

Cat. No.: B12995649
M. Wt: 396.5 g/mol
InChI Key: NMQNHOWAYITNKP-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound features a sulfonamide group attached to a benzene ring, with additional substituents that may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide typically involves the following steps:

    Alkylation: The attachment of methyl and benzyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and sulfonation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenated compounds, strong bases.

Major Products

    Amines: From the reduction of the nitro group.

    Substituted Sulfonamides: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis.

    Biology: As a probe to study enzyme activities.

    Medicine: Potential use as an antimicrobial or antifungal agent.

    Industry: As an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with broad-spectrum antibacterial activity.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.

    N-(4-Nitrophenyl)sulfonamide: A compound with similar structural features but different substituents.

Uniqueness

4-Methyl-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

4-methyl-N-(4-methylphenyl)-N-[(4-nitrophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C21H20N2O4S/c1-16-3-9-19(10-4-16)22(15-18-7-11-20(12-8-18)23(24)25)28(26,27)21-13-5-17(2)6-14-21/h3-14H,15H2,1-2H3

InChI Key

NMQNHOWAYITNKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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